Ramiprilat-d3

Description

General Synthesis Route

The synthesis of Ramiprilat-d3 is not extensively detailed in publicly available literature but can be inferred from the established synthesis of ramipril (B1678797) and the chemical structure of the deuterated compound. The synthesis of ramipril involves the coupling of two key intermediates: an alanine (B10760859) derivative and (S,S,S)-2-azabicyclo-[3.3.0]-octane-3-carboxylic acid. google.com

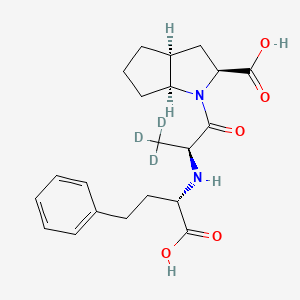

For this compound, a deuterated alanine precursor, specifically L-alanyl-3,3,3-d3, is utilized. The IUPAC name for this compound is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, which confirms that the three deuterium (B1214612) atoms are located on the methyl group of the alanine moiety.

The general synthetic approach involves:

Preparation of Deuterated Precursor: Synthesis of the L-alanine derivative where the methyl group's hydrogen atoms are replaced with deuterium (d3). This can be achieved through various deuterium incorporation techniques, such as hydrogen-deuterium exchange reactions on a suitable starting material. resolvemass.ca

Coupling Reaction: The deuterated alanine derivative is coupled with the second intermediate, the bicyclic proline analog, to form the core structure.

Hydrolysis: Ramipril is the ethyl ester prodrug of ramiprilat (B1678798). ijrti.org The synthesis of this compound would involve a final hydrolysis step to convert the ester group to the active diacid form, ramiprilat. This hydrolysis is analogous to the in-vivo metabolic conversion of ramipril to ramiprilat. ijrti.orgwalshmedicalmedia.com

Derivatization for Analytical Purposes

Chemical derivatization is a technique often employed in analytical chemistry to improve the chromatographic behavior, sensitivity, and selectivity of an analyte for methods like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov For ACE inhibitors, derivatization can be necessary to enhance detection, especially when the molecule lacks a strong chromophore for UV detection or to improve volatility for GC analysis. nih.govtsijournals.comnih.gov

While specific derivatization protocols for this compound are not widely published, methods developed for related ACE inhibitors could be applicable. For instance, lisinopril (B193118) has been derivatized to its methyl diester-trifluoroacetamide derivative for GC-MS analysis. nih.gov Another common approach involves derivatization with fluorogenic reagents to enable highly sensitive fluorescence detection in HPLC. tsijournals.comresearchgate.net Such strategies could theoretically be adapted for this compound if required for a specific analytical application, although direct LC-MS/MS analysis is typically sensitive enough for its role as an internal standard. ijpsonline.comijpsr.comsci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-DVJVQZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stability Considerations of Ramiprilat D3 As a Research Material

The stability of Ramiprilat-d3 as a research material is crucial for its reliable use as an internal standard. Its stability profile is expected to be very similar to that of the non-labeled ramiprilat (B1678798) and its parent compound, ramipril (B1678797). Degradation can compromise the accuracy of analytical measurements.

Studies on ramipril have identified two primary degradation products:

Ramiprilat: Formed by the hydrolysis of the ethyl ester group. This is also the intended active metabolite. nih.govmdpi.com

Diketopiperazine (DKP) derivative: Formed through an intramolecular cyclization reaction. This is an inactive impurity. nih.govmdpi.com

The main factors influencing the stability of ramipril and its metabolites are temperature, pH, and humidity. nih.govmdpi.comresearchgate.net

Key Stability Findings:

Temperature: Ramipril degradation is accelerated at higher temperatures. nih.govresearchgate.net Therefore, this compound as a neat solid or in solution should be stored at low temperatures. Commercial suppliers typically recommend storage at -20°C.

Humidity: The presence of moisture facilitates the hydrolysis of ramipril to ramiprilat and the formation of the DKP derivative. nih.govmdpi.com It is essential to store this compound in a dry environment, often under an inert atmosphere, to prevent degradation. nih.gov

pH: The pH of the medium significantly affects stability. Ramipril has been shown to be more stable in nanoemulsion formulations buffered at pH 5.0. nih.gov In forced degradation studies, ramipril shows degradation under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions. ijrti.orgwalshmedicalmedia.comresearchgate.net

Solution Stability: When prepared as a solution for analytical use, the stability depends on the solvent and storage conditions. Ramipril has been found to be stable for at least 24 hours at room temperature and for 48 hours at 3°C when mixed in water or apple juice. oup.com The stability of stock solutions for bioanalytical methods is a critical validation parameter and is typically assessed at room temperature and under refrigerated/frozen conditions. sci-hub.se

The following tables summarize findings from forced degradation studies on ramipril, which are indicative of the potential degradation pathways for this compound.

Table 1: Summary of Forced Degradation Studies on Ramipril

| Stress Condition | Conditions Applied | Observation | Reference(s) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | Degradation observed | researchgate.net, walshmedicalmedia.com |

| Base Hydrolysis | 0.1 N NaOH | Degradation observed | researchgate.net, walshmedicalmedia.com |

| Oxidative | 3% or 30% H₂O₂ | Degradation observed | researchgate.net, walshmedicalmedia.com |

| Thermal | 70°C or 80°C | Degradation observed | researchgate.net |

| Photolytic | UV and/or VIS radiation | Stable | researchgate.net |

| Neutral Hydrolysis | Water at room temperature | Degradation observed | researchgate.net |

Table 2: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale | Reference(s) |

|---|---|---|---|

| Storage Temperature | -20°C | To minimize thermal degradation and ensure long-term stability. | - |

| Atmosphere | Store under inert gas (e.g., Argon) | To protect from moisture and oxidative degradation. | - |

| Handling | Keep container tightly sealed | To prevent moisture uptake from the air. | nih.gov |

Advanced Analytical Methodologies Utilizing Ramiprilat D3

Ramiprilat-d3 as a Stable Isotope Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry. crimsonpublishers.comscispace.com this compound is employed as an internal standard (IS) for the quantification of ramiprilat (B1678798) in complex biological samples. researchgate.net An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, before sample processing. fda.govbiopharmaservices.com Its purpose is to correct for variability throughout the analytical process, from sample extraction to final detection. tandfonline.comcmicgroup.com

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique used for the precise quantification of molecules in a sample. ontosight.ai The fundamental principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample. ontosight.aitum.de This labeled compound, differing from the analyte only in isotopic composition and thus mass, serves as the ideal internal standard. lgcstandards.comrsc.org

Once added and equilibrated, the ratio of the naturally occurring analyte (ramiprilat) to the "heavy" isotopologue (this compound) remains constant throughout all subsequent analytical steps, including extraction, cleanup, and chromatography. rsc.orgnih.gov The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. lgcstandards.com By measuring the final ratio of the two compounds and comparing it to a calibration curve, the initial concentration of the analyte in the original sample can be determined with high accuracy. ontosight.ai This "dilution" of the natural analyte by the labeled standard is the origin of the technique's name. rsc.org

The primary advantage of using a SIL-IS like this compound is its ability to compensate for variations that can compromise analytical accuracy. cmicgroup.com Two major sources of error in bioanalysis are matrix effects and inter-assay variability.

Matrix Effects : Biological matrices such as plasma and serum are incredibly complex, containing numerous endogenous components. tandfonline.com During analysis by liquid chromatography-mass spectrometry (LC-MS), these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. tandfonline.com This phenomenon, known as the matrix effect, can lead to significant inaccuracies. musechem.com Because a SIL-IS like this compound has virtually identical chemical and physical properties to the analyte, it experiences the same ionization suppression or enhancement. crimsonpublishers.comtandfonline.com By using the ratio of the analyte to the internal standard for quantification, these effects are effectively nullified. lgcstandards.commusechem.com

Inter-assay Variability : Variability can arise from multiple steps in the analytical workflow, including sample preparation, extraction recovery, and instrument drift. biopharmaservices.comcmicgroup.com A SIL-IS co-elutes chromatographically with the analyte and behaves identically during extraction and handling. lgcstandards.combioanalysis-zone.com Therefore, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. tum.denih.gov This tracking ability significantly improves the precision and reproducibility of the method across different analytical runs. crimsonpublishers.comscispace.com

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. bioanalysis-zone.com The ideal IS should meet several criteria:

Structural Similarity : The IS should be structurally and chemically as close to the analyte as possible to ensure similar behavior during extraction and analysis. cmicgroup.com Stable isotope-labeled internal standards like this compound are considered the best choice as they are chemically identical to the analyte. biopharmaservices.comlgcstandards.combioanalysis-zone.com

Co-elution : The IS should ideally co-elute with the analyte in the chromatographic system to ensure both are subjected to the same matrix effects at the same time. tandfonline.com Deuterated standards may sometimes exhibit slightly different retention times, but this is often minimal. scispace.comtandfonline.com

Mass Resolution : The IS must be clearly distinguishable from the analyte by the mass spectrometer. tandfonline.com For SILs, the mass difference should be sufficient to avoid isotopic crosstalk, where the natural isotope distribution of the analyte interferes with the signal of the IS. A mass difference of at least 3 Daltons is often recommended. tandfonline.com

Purity and Stability : The IS must be pure, stable, and free from any contamination by the unlabeled analyte. lgcstandards.com

This compound fulfills these criteria for the analysis of ramiprilat, making it the preferred choice for quantitative bioanalysis in complex matrices.

Advantages in Minimizing Matrix Effects and Inter-assay Variability

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for quantifying low levels of drugs and their metabolites, like ramiprilat, in biological fluids due to its high sensitivity and selectivity. ajol.infoijpsonline.com Method development involves optimizing various parameters to achieve a reliable, robust, and efficient assay.

The goal of chromatographic optimization is to achieve a good peak shape, adequate separation from interfering components, and a short analysis time. researchgate.net Factors such as the mobile phase composition, flow rate, and column temperature are carefully adjusted. orientjchem.org For the analysis of ramipril (B1678797) and ramiprilat, various mobile phase compositions have been successfully employed, often consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) to achieve optimal separation and ionization. ajol.infoijpsonline.comnih.gov

The stationary phase is the material inside the chromatography column that interacts with the components of the sample mixture. For the analysis of moderately polar compounds like ramipril and ramiprilat, reversed-phase chromatography is the most common approach. ijrti.org In this mode, the stationary phase is nonpolar, while the mobile phase is more polar.

The most widely used stationary phase for this purpose is the C18 (or octadecylsilyl) column. ajol.info The C18 material consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains, creating a nonpolar surface. Numerous validated LC-MS/MS methods for the determination of ramipril and ramiprilat in human plasma specify the use of a C18 stationary phase, demonstrating its suitability and reliability for this analysis. ajol.infonih.govglobalresearchonline.netasianpubs.orgresearchgate.net The selection of a specific C18 column depends on factors like particle size, column length, and internal diameter, which are optimized to balance separation efficiency with analysis speed. ajol.info

The following table summarizes chromatographic conditions from various published methods for the analysis of ramipril and its related compounds, highlighting the common use of C18 stationary phases.

| Analyte(s) | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Reference |

| Ramipril | RP-C18 (15 cm x 2.1 mm, 1.7 µm) | Water with 0.1% formic acid: methanol (B129727) (1:9, v/v) | 0.2 | ajol.info |

| Ramipril | Ace C18 (5 µm, 4.6×250 mm) | 20 mM phosphate (B84403) buffer (pH 2.5) with 0.1% TFA-acetonitrile (50:50, v/v) | 1.0 | globalresearchonline.net |

| Ramipril | Fortis C18 (100mm × 4.6 mm, 2.5 μm) | Methanol: sodium citrate (B86180) in citric acid buffer (5mM pH 3) (50:50, v/v) | 1.0 | ijrti.org |

| Ramipril | Kromosil BDS C-18 (250 × 4.6 mm, 5 µm) | 0.05 M KH₂PO₄: acetonitrile: methanol (40:40:20, v/v), pH 3.0 | 1.0 | asianpubs.org |

| Ramipril, Ramiprilat | Hypurity C18 (50 mm × 4.6mm, 5 μm) | Ammonium acetate: acetonitrile (20:80, v/v) | Not specified | nih.gov |

| Ramipril, Ramiprilat | Aquasil C18 (100mm × 2.1mm, 5 µm) | Acetonitrile-deionized water (65:35, v/v) with 1.0mM ammonium trifluoroacetate | Not specified | jddtonline.info |

Optimization of Chromatographic Separation Parameters

Mobile Phase Composition and Gradient Elution

The chromatographic separation of this compound and its analogues is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase composition is a critical factor that influences the retention and resolution of the analytes. A common approach involves a gradient elution using a combination of an aqueous phase and an organic solvent.

For instance, a method for the simultaneous determination of Ramipril and Hydrochlorothiazide (B1673439) utilized a gradient elution with a mobile phase consisting of 0.25 mM ammonium chloride and methanol. alliedacademies.org Another study employed a mobile phase of acetonitrile and water (65:35, %v/v) for the analysis of ramipril. banglajol.info The pH of the aqueous phase is often adjusted to optimize the ionization state of the analytes and improve peak shape. For example, a mobile phase of acetonitrile and water with the pH adjusted to 3.6 with orthophosphoric acid has been used. researchgate.net The use of additives like formic acid or ammonium formate (B1220265) is also common to enhance ionization efficiency in mass spectrometry. researchgate.net

Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all compounds of interest with good peak shapes, from the more polar analytes to the less polar ones. mdpi.comresearchgate.net

Table 1: Examples of Mobile Phase Compositions for Ramipril Analysis

| Aqueous Phase | Organic Solvent | Ratio/Gradient | Reference |

| 0.25 mM Ammonium Chloride | Methanol | Gradient | alliedacademies.org |

| Water (pH 3.6 with orthophosphoric acid) | Acetonitrile | 45:55 (v/v) | researchgate.net |

| Water | Acetonitrile | 65:35 (v/v) | banglajol.info |

| 0.1% Ortho-phosphoric acid (pH 2.16) | Ethanol | Gradient | nih.gov |

| 5 mmol/L Ammonium formate and 0.1% formic acid | Methanol/Water (85:15, v/v) | Isocratic | researchgate.net |

Flow Rate Optimization for Enhanced Resolution and Sensitivity

The flow rate of the mobile phase is another crucial parameter that affects the resolution, sensitivity, and analysis time. Optimizing the flow rate is a balance between achieving sufficient separation and maintaining a reasonable run time.

In HPLC, lower flow rates can lead to better resolution by minimizing band broadening effects, as described by the Van Deemter equation. vscht.cz However, excessively low flow rates can increase the analysis time. Conversely, higher flow rates shorten the run time but may compromise resolution. vscht.cz

For the analysis of ramipril and its analogues, flow rates are typically in the range of 0.4 mL/min to 2.0 mL/min. banglajol.inforesearchgate.netresearchgate.netmdpi.com For example, a flow rate of 0.9 mL/min was used with a C18 column for the analysis of ramipril. banglajol.info Another method for the simultaneous determination of valsartan (B143634) and ramipril utilized a flow rate of 1.0 ml/min. researchgate.net A study on vitamin D3 analysis demonstrated that testing different flow rates (e.g., 2.4, 2.5, and 2.6 mL/min) is a part of method robustness checks. mdpi.com The optimal flow rate is dependent on the column dimensions, particle size, and the specific analytes being separated.

Mass Spectrometry Detection Parameters for this compound and Analogues

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred detection method for the highly sensitive and selective quantification of this compound and related compounds.

Ionization Techniques (e.g., Electrospray Ionization (ESI) in Positive and Negative Modes)

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of ramipril and its metabolites. nih.govscispace.com ESI is a soft ionization technique that can generate intact molecular ions from thermally labile and polar molecules, making it ideal for pharmaceutical compounds. chromatographyonline.com

The choice between positive and negative ionization mode depends on the chemical nature of the analyte. For ramipril and its active metabolite ramiprilat, which are acidic drugs, positive ion monitoring mode is frequently adopted. ijpsonline.comnebiolab.com In positive ESI mode, protonated molecules [M+H]⁺ are formed and subsequently detected. nebiolab.com However, both positive and negative ESI modes have been reported for the analysis of these compounds. nih.gov The selection of the ionization mode is a critical step in method development to achieve the best sensitivity. nebiolab.com

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantification. proteomics.com.au In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process provides a high degree of selectivity and reduces chemical noise.

The selection and optimization of MRM transitions are crucial for the sensitivity and specificity of the assay. This involves identifying the most abundant and stable precursor and product ions for each analyte and internal standard. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Ramiprilat due to the three deuterium (B1214612) atoms. The fragmentation pattern, and thus the product ions, will be similar to the unlabeled compound.

The optimization process often involves infusing a standard solution of the compound into the mass spectrometer and varying the collision energy to find the optimal setting that produces the most intense product ion signal. nih.gov Having multiple MRM transitions for each compound can increase the confidence in its identification. nih.gov

Table 2: Illustrative MRM Transitions for Ramipril and Ramiprilat

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ramipril | 417.2 | 234.1 | ijpsonline.com |

| Ramiprilat | 389.2 | 206.1 | ijpsonline.com |

Note: The specific m/z values for this compound would be adjusted to reflect the mass difference.

Fragmentation Pathway Analysis of this compound and Related Compounds

Understanding the fragmentation pathway of this compound and its analogues is essential for selecting the most appropriate MRM transitions and for structural confirmation. The fragmentation of ramipril has been studied using techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry. scispace.comresearchgate.net

The fragmentation of ramipril and its active metabolite, ramiprilat, typically involves the cleavage of ester and amide bonds. scispace.comresearchgate.net For ramipril, characteristic fragment ions observed in positive ESI mode include those at m/z 234.14886, 160.11208, 130.08626, and 117.06988. researchgate.net The proposed fragmentation mechanism is based on the hydrolysis of the amide and ester groups. scispace.comresearchgate.net The fragmentation pattern of this compound would be expected to be very similar to that of Ramiprilat, with the mass shift of the deuterium labels being observed in the precursor ion and any fragment ions that retain the deuterium atoms. This predictable shift aids in the confident identification of the internal standard.

Sample Preparation Techniques for Bioanalytical Applications

Effective sample preparation is critical for removing interferences from biological matrices such as plasma and ensuring the accuracy and robustness of the analytical method. sci-hub.se Several techniques are employed for the extraction of ramipril and ramiprilat from biological samples.

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. alliedacademies.orgijpsonline.com The supernatant, containing the analytes of interest, is then separated and analyzed. For example, a method used protein precipitation with methanol for the extraction of ramipril and its deuterated internal standard (Ramipril-d5) from human plasma. alliedacademies.org

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. sci-hub.se The choice of solvent is crucial for achieving high extraction recovery. Solvents like diethyl ether, dichloromethane, and ethyl acetate have been used. scispace.comsci-hub.se

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analytes while the matrix components are washed away. scispace.com The analytes are then eluted with a small volume of a strong solvent. C18 cartridges are commonly used for the extraction of ramipril and its metabolites from plasma. scispace.com

The choice of sample preparation technique depends on factors such as the required sensitivity, the complexity of the matrix, and the desired sample throughput. nih.gov

Protein Precipitation (PP) Methodologies

Protein Precipitation (PP) is a widely used technique for sample preparation in bioanalysis due to its simplicity and speed. The primary goal is to remove large protein molecules from the biological sample, which can interfere with chromatographic analysis and contaminate the analytical system. This is typically achieved by adding an organic solvent or an acid, which alters the solvent environment and causes the proteins to denature and precipitate out of the solution. akjournals.com

In the context of ramiprilat analysis, PP is a common and effective strategy. nih.govresearchgate.net A typical procedure involves the addition of a protein-precipitating agent like methanol or acetonitrile to the plasma or serum sample. nih.govsrce.hr For instance, one validated method specifies mixing 100 µL of human serum with 10 µL of a methanolic solution of Ramipril-d3 (as the internal standard) and 300 µL of methanol. nih.gov After vigorous mixing and centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analytes of interest (ramipril, ramiprilat) and the internal standard (this compound), is separated for further processing, such as evaporation and reconstitution, before injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. nih.gov The efficiency of this method allows for rapid sample throughput, making it suitable for studies requiring the analysis of a large number of samples. nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a sample preparation method based on the principle of differential solubility of an analyte between two immiscible liquid phases—typically an aqueous phase (the biological sample) and an organic solvent. akjournals.com This technique is more selective than protein precipitation and can result in a cleaner extract, reducing matrix effects. akjournals.com

For the analysis of ramipril and ramiprilat, LLE is a frequently described sample preparation strategy. nih.govresearchgate.net The process often involves adjusting the pH of the plasma sample to optimize the partitioning of the target analytes into the organic phase. One validated method for ramipril involves an initial protein precipitation with acetonitrile, followed by the addition of a pH 3 buffer to the supernatant. scispace.comnih.gov Subsequently, an extraction is performed with an organic solvent like ethyl acetate. scispace.comnih.gov After mixing and centrifugation to separate the layers, the organic phase containing the analyte and the internal standard is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. scispace.com Advanced LLE techniques may utilize 96-well plates with diatomaceous earth to facilitate a high-throughput workflow, automating the extraction process for enhanced efficiency. nih.gov

Solid-Phase Extraction (SPE) Procedures

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that separates components of a mixture according to their physical and chemical properties. akjournals.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. thermofisher.com

SPE is a robust method used for the extraction of ramipril, ramiprilat, and the internal standard this compound from biological matrices. nih.govresearchgate.netnih.gov The procedure typically begins with a pre-treatment step to disrupt the binding between the analytes and plasma proteins. thermofisher.com The sample is then loaded onto an SPE cartridge, often a hydrophobic reversed-phase type. thermofisher.com A wash step follows, using a solvent mixture (e.g., 40% methanol) that is strong enough to remove interfering substances but weak enough to leave the analytes and the internal standard bound to the sorbent. thermofisher.com Finally, a stronger elution solvent (e.g., 100% methanol) is used to recover the purified analytes, which are then prepared for chromatographic analysis. thermofisher.com This technique provides excellent sample cleanup, leading to high recovery and minimal matrix effects. thermofisher.comnih.gov

Method Validation Criteria for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving the quantification of ramiprilat using this compound, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpsonline.comslideshare.net This ensures the reliability, accuracy, and precision of the generated data.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate measure of selectivity. In LC-MS/MS analysis, this is crucial for avoiding erroneous results from interfering peaks.

The assessment is typically performed by analyzing multiple blank matrix samples (e.g., human plasma) from different sources (typically 6 or more) to check for interferences at the retention time of the analyte and the internal standard, this compound. nih.govijpsonline.com The absence of any significant interfering peaks in the blank samples confirms the method's selectivity. nih.gov For a method to be deemed selective, the response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. oup.com The high specificity of techniques like quadrupole time-of-flight mass spectrometry (Q-TOF-MS) can also contribute significantly, ensuring that no interfering peaks are observed. scispace.com

Determination of Linearity and Calibration Curve Performance

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the instrument response against the concentration of prepared standards. This compound is used to generate a peak area ratio (analyte peak area / internal standard peak area), which corrects for variability.

The linearity of a method is evaluated by analyzing a series of calibration standards over a specified concentration range. For ramipril and ramiprilat, this range can vary widely depending on the method's sensitivity, from 0.05 ng/mL up to 1000 ng/mL. nih.govajol.info The performance of the calibration curve is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. An r² value greater than 0.98 or 0.99 is generally considered acceptable. scispace.comijpsonline.com

| Analyte(s) | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Source(s) |

| Ramipril & Ramiprilat | LC-MS/MS | 1 - 100 ng/mL | Not Specified | nih.gov |

| Ramipril | UPLC-Q-TOF-MS | 0.5 - 50 ng/mL | > 0.999 | scispace.comnih.gov |

| Ramipril | HPLC-UV | 0.25 - 7.5 µg/mL | Not Specified | globalresearchonline.net |

| Ramipril & Ramiprilat | LC-MS/MS | 1.09 - 108.71 ng/mL & 1.08 - 107.56 ng/mL | ≥ 0.98 | ijpsonline.comijpsonline.com |

| Ramipril | UPLC-MS/MS | 0.05 - 1000 ng/mL | 0.9979 (average) | ajol.info |

| Ramipril & Ramiprilat | LC-MS/MS | 0.5 - 250 ng/mL | Not Specified | nih.gov |

Evaluation of Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. oup.com The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably detected by the instrument but not necessarily quantified with accuracy. oup.com

The LLOQ is a critical parameter for pharmacokinetic studies, especially when measuring low drug concentrations. It is typically established as the lowest standard on the calibration curve. scispace.com To be acceptable, the LLOQ must demonstrate a signal-to-noise ratio of at least 10:1 or 30:1, and the precision and accuracy at this concentration should be within ±20%. oup.com The LLOD is often defined by a signal-to-noise ratio of greater than 3:1 or 10:1. oup.com The sensitivity of modern LC-MS/MS methods allows for very low LLOQ values for ramipril and ramiprilat, often in the sub-nanogram per milliliter range. nih.govajol.info

| Analyte(s) | Analytical Method | LLOQ | LLOD | Source(s) |

| Ramipril | UPLC-Q-TOF-MS | 0.5 ng/mL | Not Specified | researchgate.netscispace.comnih.gov |

| Ramipril | HPLC-UV | 0.25 µg/mL | 0.10 µg/mL | globalresearchonline.net |

| Ramipril & Ramiprilat | LC-MS/MS | 1.09 ng/mL & 1.08 ng/mL | Not Specified | ijpsonline.comijpsonline.com |

| Ramipril | UPLC-MS/MS | 0.05 ng/mL | Not Specified | ajol.info |

| Ramipril & Ramiprilat | LC-MS/MS | 0.5 ng/mL | Not Specified | nih.gov |

Precision and Accuracy Determinations (Intra- and Inter-batch)

The precision and accuracy of an analytical method are fundamental to its validity. These parameters are assessed through intra-batch (within a single analytical run) and inter-batch (across different analytical runs) analyses. This compound is employed as an internal standard to correct for variability during sample processing and analysis.

In a study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for ramipril and ramiprilat in human plasma, precision and accuracy were thoroughly evaluated. ijpsonline.com For ramiprilat, the within-batch precision, expressed as the coefficient of variation (%CV), ranged from 1.55% to 7.53%, while the accuracy was between 89.09% and 106.61%. ijpsonline.com The inter-batch precision for ramiprilat was between 2.72% and 7.37%, with accuracy ranging from 92.41% to 104.30%. ijpsonline.com These values fall within the accepted limits set by regulatory guidelines, demonstrating the method's reliability.

Another study utilizing UPLC-Q-TOF-MS reported intra- and inter-day precision values for ramipril at the lower limit of quantification to be within 5.2% and 5.0%, respectively. researchgate.netresearchgate.net Similarly, a separate LC-MS/MS method for ramipril and ramiprilat showed intra- and inter-day precision (RSD) for ramiprilat to be below 10.4% and 12.3%, respectively, with accuracy (RE) within ±3.2%. researchgate.net

The use of deuterated internal standards like this compound is critical in achieving such high levels of precision and accuracy, as they closely mimic the analyte's behavior during extraction and ionization, thereby compensating for potential variations. diva-portal.org

Table 1: Intra- and Inter-batch Precision and Accuracy Data for Ramiprilat Analysis

| Parameter | Concentration Level | Ramiprilat |

|---|---|---|

| Intra-batch Precision (%CV) | Low QC | 7.53% |

| Mid QC | 1.55% | |

| High QC | 2.65% | |

| Intra-batch Accuracy (%) | Low QC | 106.61% |

| Mid QC | 89.09% | |

| High QC | 93.67% | |

| Inter-batch Precision (%CV) | Low QC | 7.37% |

| Mid QC | 2.72% | |

| High QC | 2.70% | |

| Inter-batch Accuracy (%) | Low QC | 104.30% |

| Mid QC | 92.41% | |

| High QC | 101.95% |

QC = Quality Control. Data sourced from a study utilizing Ramiprilat's non-deuterated form, with a deuterated internal standard used for analysis. ijpsonline.com

Recovery Efficiency from Biological Matrices

The recovery of an analyte from a biological matrix is a critical parameter in bioanalytical method validation. It reflects the efficiency of the extraction process. This compound is used to evaluate and normalize the recovery of ramiprilat.

A study focusing on ramipril analysis in human plasma using UPLC-Q-TOF-MS found the intra-day mean recovery to be between 65.3% and 97.3%. researchgate.netscispace.com The consistency of recovery across different concentration levels is crucial for the reliability of the analytical method.

Table 2: Recovery Efficiency of Ramiprilat from Human Plasma

| Extraction Method | Analyte | Mean Recovery (%) | Reference |

|---|---|---|---|

| Solid-Phase Extraction | Ramiprilat | 101.8% | researchgate.net |

| Solid-Phase Extraction | Ramiprilat | 98.3% | srce.hr |

| Liquid-Liquid Extraction | Ramiprilat | 63.5 - 74.3% | jddtonline.info |

| Solid-Phase Extraction | Ramiprilat | 90.1 - 104.1% | researchgate.net |

Stability Studies of this compound in Processed Samples and Stock Solutions

Stability studies are essential to ensure that the concentration of the analyte and the internal standard, such as this compound, does not change during the various stages of the analytical process. This includes the stability of stock solutions and the stability of the analyte in processed samples under different storage conditions.

Stability evaluations typically include short-term (bench-top) stability, autosampler stability, freeze-thaw stability, and long-term stability. ijbio.comoup.com For instance, a study on ramipril and hydrochlorothiazide confirmed the stability of the analytes under various conditions, including at room temperature for 24 hours, in the autosampler for 48 hours, through four freeze-thaw cycles, and for 30 days long-term. ijbio.com Another study demonstrated that ramipril and its acyl glucuronide metabolite are stable under various handling conditions. researchgate.net

In a study involving ramipril analysis, the drug was found to be stable in the mobile phase for 72 hours at ambient temperature. nih.gov The stability of stock solutions is also critical and is assessed by comparing the response of stored solutions to freshly prepared ones. ijbio.com The use of a stable internal standard like this compound is paramount for accurate quantification, especially when the analyte itself may be prone to degradation. Ramipril, for example, is known to be unstable, and its degradation is accelerated by temperature and humidity. mdpi.com

Table 3: Stability of Ramiprilat under Various Conditions

| Stability Condition | Duration | Result |

|---|---|---|

| Bench-top Stability | 24 hours at room temperature | Stable |

| Autosampler Stability | 48 hours | Stable |

| Freeze-Thaw Stability | 4 cycles | Stable |

| Long-term Stability | 30 days at -70°C ± 15°C | Stable |

| Stock Solution Stability | Specified period at 2-8°C | Stable |

Data compiled from various studies on ramipril and its metabolites. ijbio.comoup.comijpsonline.com

Investigation and Mitigation of Matrix Effects

Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. wikipedia.orgresearchgate.net These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte and the internal standard. lctsbible.com this compound, being structurally similar to ramiprilat, helps to compensate for these effects. diva-portal.org

Investigations into matrix effects are a routine part of method validation. In one study, the matrix effect for ramiprilat was found to be a suppression of 6-7%. nih.gov Another study reported a matrix effect ratio of 0.83 for ramipril, indicating minor ion suppression that did not significantly impact the validation parameters. ajol.info A different analysis found the matrix effect for ramipril to be 3.5%, which had no impact on the incurred sample analysis. researchgate.netresearchgate.net

Several strategies can be employed to mitigate matrix effects. These include optimizing the chromatographic separation to separate the analyte from interfering components, improving sample preparation techniques, and diluting the sample. wikipedia.org The use of a deuterated internal standard like this compound is a key strategy to compensate for unpredictable matrix effects. diva-portal.org

Table 4: Matrix Effect Data for Ramiprilat Analysis

| Analyte | Matrix Effect (%) | Impact on Analysis | Reference |

|---|---|---|---|

| Ramiprilat | 93-94% (Suppression) | Negligible | nih.govresearchgate.net |

| Ramipril | 4.9% RSD | No significant interference | srce.hr |

| Ramipril | 3.5% | No impact | researchgate.netresearchgate.net |

| Ramipril | Minor suppression | Did not affect validation | ajol.info |

RSD = Relative Standard Deviation

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly used for the analysis of ramipril and ramiprilat, GC-MS methodologies have also been developed. These methods often require a derivatization step to increase the volatility of the analytes.

Derivatization Strategies for Volatility Enhancement

Ramipril and ramiprilat are not sufficiently volatile for direct analysis by GC-MS. Therefore, derivatization is necessary to convert them into more volatile and thermally stable compounds. A common approach involves the methylation of the carboxylic acid groups. nih.gov

One study described a GC-MS screening procedure for angiotensin-converting enzyme (ACE) inhibitors, including ramipril and its metabolites, in urine. nih.gov The sample treatment involved extractive methylation. nih.gov Another GC-MS method for ramipril and ramiprilat utilized methylation with trimethylsilyldiazomethane (B103560) followed by acylation with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net These derivatization steps effectively enhance the volatility of the analytes, allowing for their separation and detection by GC-MS.

GC Column and Temperature Program Optimization

The choice of GC column and the optimization of the temperature program are critical for achieving good separation of the derivatized analytes. In the GC-MS screening procedure for ACE inhibitors, the derivatized compounds were separated on a capillary GC column. nih.gov The specific type of column and the temperature program would be optimized to provide the best resolution and peak shape for the target analytes.

Optimization of the temperature program involves carefully controlling the rate of temperature increase in the GC oven to ensure that the different derivatized compounds elute at distinct retention times, allowing for their individual detection and quantification by the mass spectrometer.

Mass Spectral Analysis and Ion Selection

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of deuterated internal standards like this compound significantly enhances its quantitative accuracy. artmolecule.fradventchembio.comclearsynth.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of Ramiprilat, the active metabolite of Ramipril. researchgate.netnih.gov

The selection of appropriate ions for monitoring is a critical step in developing a robust LC-MS/MS method. For Ramiprilat, a positive ion monitoring mode is often employed. ijpsonline.comijpsonline.com The precursor ion of Ramiprilat is typically observed at a mass-to-charge ratio (m/z) corresponding to its protonated molecule [M+H]+. srce.hr Upon fragmentation, specific product ions are generated, and the transition from the precursor ion to a stable product ion is monitored. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

The fragmentation of Ramiprilat can yield several characteristic product ions. For instance, a common fragmentation pathway involves the loss of a hydroxyl group. spectroscopyonline.com Researchers have identified prominent daughter ions at m/z 234.1 and 206.1 for Ramiprilat. ijpsonline.com The intensity of these daughter ions can be optimized by adjusting the fragmentor voltage in the mass spectrometer to achieve higher sensitivity. ijpsonline.com

When using this compound as an internal standard, a distinct precursor-to-product ion transition is monitored. Due to the three deuterium atoms, the molecular weight of this compound is 391.48 g/mol , which is higher than that of the unlabeled Ramiprilat. lgcstandards.comchemsrc.compharmaffiliates.com This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically. This is a key advantage of using stable isotope-labeled internal standards. cerilliant.com

The table below summarizes typical mass transitions used for the analysis of Ramiprilat and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Ramiprilat | 389.2 | 234.1, 206.1 | ESI+ |

| This compound | 392.2 | Varies based on fragmentation | ESI+ |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Application of this compound as a Reference Standard in Research Quality Control

The reliability and accuracy of analytical data are paramount in pharmaceutical research and quality control. This compound plays a crucial role as a reference standard in ensuring the quality and consistency of analytical measurements. artmolecule.frsynzeal.com

During the synthesis and storage of Ramipril, various impurities can form. spectroscopyonline.commdpi.com Regulatory agencies require the identification and characterization of any impurity present above a certain threshold. spectroscopyonline.com this compound can be used in analytical methods to accurately quantify known impurities and help in the structural elucidation of new ones.

One of the main degradation products of Ramipril is Ramiprilat itself, formed through hydrolysis. spectroscopyonline.commdpi.com Another significant impurity is Ramipril diketopiperazine. spectroscopyonline.com By using this compound as an internal standard in a validated chromatographic method, the precise amount of these and other impurities can be determined. The use of a deuterated standard helps to compensate for any variability in sample preparation and instrument response, leading to more accurate impurity profiling. adventchembio.com

The table below lists some of the known impurities of Ramipril.

| Impurity Name | Formation Pathway |

| Ramiprilat (Impurity E) | Hydrolysis |

| Ramipril Diketopiperazine (Impurity D) | Cyclization |

| Hydroxy Impurity D (Impurity L) | Oxidation |

Traceability is a fundamental concept in analytical measurement, ensuring that the result of a measurement can be related to a reference through a documented, unbroken chain of calibrations. cannabissciencetech.com Using a well-characterized reference standard like this compound provides this traceability. synzeal.com

In research laboratories, this compound is used to calibrate instruments and validate analytical methods. clearsynth.comcannabissciencetech.com By using a certified reference material, laboratories can ensure that their measurements are accurate and comparable to those made in other laboratories. This is particularly important in multi-center studies and when transferring analytical methods between different sites.

| Property | Description |

| Identity | (2S,3aS,6aS)-1-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl-3,3,3-d3)octahydrocyclopenta[b]pyrrole-2-carboxylic acid synzeal.com |

| CAS Number | 1356933-70-4 artmolecule.frlgcstandards.comchemsrc.compharmaffiliates.comsynzeal.com |

| Molecular Formula | C21H25D3N2O5 artmolecule.frlgcstandards.comchemsrc.comsynzeal.com |

| Molecular Weight | 391.48 g/mol lgcstandards.compharmaffiliates.com |

Mechanistic and Biochemical Investigations of Ramiprilat Utilizing Deuterated Probes

Enzymatic Interaction Studies with Angiotensin-Converting Enzyme (ACE)

Ramiprilat (B1678798), the active diacid metabolite of the prodrug ramipril (B1678797), is a potent inhibitor of angiotensin-converting enzyme (ACE). nih.govunict.it Its interaction with ACE has been a subject of detailed enzymatic studies to elucidate its inhibitory mechanism and binding characteristics.

Determination of Inhibitory Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) for Ramiprilat

The potency of ramiprilat as an ACE inhibitor is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). The IC50 value for ramipril, which is hydrolyzed to ramiprilat, is approximately 5 nM. More specifically for ramiprilat, studies have demonstrated its high-affinity binding to ACE. One study determined the Ki value of ramiprilat to be a remarkably low 7 pmol/l, indicating very tight binding to the enzyme. nih.gov Another investigation reported a pKi (the negative logarithm of the Ki value) of 9.08 for ramiprilat in the human heart. caymanchem.com The IC50 for ramiprilat in inhibiting ACE activity in cultured pig vascular endothelial cells has been measured at 2 nM. nih.gov

Table 1: Inhibitory Potency of Ramiprilat against ACE

| Parameter | Value | Reference |

| IC50 (Ramipril) | 5 nM | |

| Ki (Ramiprilat) | 7 pmol/l | nih.gov |

| pKi (Ramiprilat) | 9.08 | caymanchem.com |

| IC50 (Ramiprilat) | 2 nM | nih.gov |

Characterization of ACE Binding Sites (e.g., N-domain and C-domain affinities)

Somatic ACE possesses two catalytic domains: the N-domain and the C-domain. unict.it While both domains can hydrolyze substrates, they exhibit different affinities for substrates and inhibitors. ACE inhibitors, including ramiprilat, generally show a much greater affinity for the C-domain, which is predominantly involved in blood pressure regulation. unict.it The inhibition of the ACE C-domain is considered sufficient to prevent the conversion of angiotensin I to the vasoconstrictor angiotensin II. nih.gov While specific binding affinity values for ramiprilat to each domain are not detailed in the provided search results, it is established that ACE inhibitors in its class bind to and inhibit both domains, with a pronounced preference for the C-domain. unict.it

Dissociation Kinetics of Ramiprilat from ACE

Ramiprilat is characterized as a slow- and tight-binding inhibitor of ACE. nih.gov Its interaction with the enzyme follows a two-step mechanism where an initial rapid binding is followed by a slow isomerization to a more stable enzyme-inhibitor complex. nih.gov This results in a very slow dissociation rate from ACE. The terminal elimination half-life of ramiprilat, which is greater than 50 hours, is thought to be a reflection of the slow dissociation kinetics of the ramiprilat/ACE complex. ebmconsult.commims.com.audrugbank.compharmevo.biz This prolonged binding contributes to the long duration of ACE inhibition observed after administration of ramipril.

In Vitro Studies on Cellular and Subcellular Systems

The effects of ramiprilat have been investigated in various in vitro models to understand its impact at the cellular and subcellular levels, particularly concerning endothelial function.

Investigations of Ramiprilat's Influence on Endothelial Cell Function

Ramiprilat has demonstrated significant effects on endothelial cells, which are crucial in regulating vascular tone and health. Studies have shown that ramiprilat can protect the endothelium from dysfunction induced by high glucose. It enhances the formation of nitric oxide and prostacyclin in cultured human and bovine endothelial cells by preventing the breakdown of endothelium-derived bradykinin (B550075). nih.gov Furthermore, ramiprilat has been found to interfere with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, which may enhance bradykinin signaling. caymanchem.comapexbt.com In studies with young normotensive subjects who had repaired coarctation of the aorta, ramipril improved endothelial function. nih.gov

Table 2: Effects of Ramiprilat on Endothelial Cell Function

| Finding | Cell Type/Model | Reference |

| Protection from high glucose-induced dysfunction | Endothelial Cells | |

| Increased nitric oxide and prostacyclin formation | Cultured Human and Bovine Endothelial Cells | nih.gov |

| Interference with B2 kinin receptor sequestration | Native Endothelial Cells | caymanchem.comapexbt.com |

| Improved endothelial function | Human Subjects (in vivo) | nih.gov |

Modulation of ACE Expression and Activity in Cultured Cells

The interaction of ramiprilat with ACE extends beyond simple inhibition. Prolonged treatment with ramiprilat has been shown to increase ACE expression in primary cultures of human endothelial cells. chemsrc.com This effect is thought to be mediated through an "outside-in" signaling pathway involving the phosphorylation of ACE and activation of the JNK/c-Jun pathway. nih.gov Interestingly, while ramiprilat completely inhibits the enzymatic activity of cellular ACE, it appears to more specifically target the membrane-bound form of the enzyme rather than the ACE that is secreted by endothelial cells. nih.gov Studies on cultured human umbilical vein endothelial cells (HUVECs) have also revealed that while these cells contain intracellular immunoreactive ACE, this intracellular pool appears to be enzymatically inactive, with the active ACE being located on the plasma membrane as an ectoenzyme. nih.gov

Effects on Endothelial Autacoid Formation (e.g., bradykinin metabolism)

Ramiprilat, the active metabolite of the prodrug ramipril, exerts its primary pharmacological effect by inhibiting the angiotensin-converting enzyme (ACE). nih.govdrugbank.com ACE, also known as kininase II, is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. fda.govsmpdb.ca Concurrently, ACE is involved in the degradation of bradykinin, a potent vasodilator. smpdb.cacvpharmacology.com

The use of deuterated probes, such as Ramiprilat-d3, in mechanistic studies allows for precise tracing and quantification of the compound and its interactions. By inhibiting ACE, ramiprilat leads to a decrease in angiotensin II levels and an increase in bradykinin levels. smpdb.cacvpharmacology.com The elevated bradykinin concentration contributes to the vasodilatory effects of ramiprilat, complementing the reduction in vasoconstriction from lower angiotensin II levels. drugbank.comcvpharmacology.com This dual action on endothelial autacoid formation is a cornerstone of the therapeutic effects observed with ACE inhibitors.

Signaling Pathway Modulation (e.g., cyclic GMP induction)

The increased levels of bradykinin resulting from ACE inhibition by ramiprilat can trigger downstream signaling pathways. erciyes.edu.tr Bradykinin, by binding to its B2 receptors on endothelial cells, can stimulate the production of nitric oxide (NO). erciyes.edu.tr NO, in turn, activates soluble guanylyl cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). erciyes.edu.trru.nl

Elevated cGMP levels contribute to vasodilation by promoting the relaxation of vascular smooth muscle cells. erciyes.edu.tr While direct studies specifically using this compound to measure cGMP induction are not extensively detailed in the provided results, the established mechanism of ACE inhibitors strongly supports this pathway. Research has shown that ACE inhibitors can increase cGMP levels, which is a key component of their cardiovascular protective effects. erciyes.edu.trnih.gov Furthermore, ramipril has been shown to inhibit the ERK1/2 MAPK signaling pathway under certain conditions, which can influence cellular processes like inflammation. nih.gov

Role in Regulating Cellular Processes in Non-human Models (e.g., apoptosis in specific cell lines)

Studies in non-human models have explored the role of ramipril in regulating cellular processes such as apoptosis. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. mdpi.com Dysregulation of apoptosis is implicated in various diseases. mdpi.com In some in vitro studies, particularly in human umbilical vein endothelial cells (HUVECs), ramipril has demonstrated the ability to reduce induced apoptosis. For instance, long-term administration of ramipril in rats significantly lowered the rate of LPS-induced apoptosis compared to other ACE inhibitors. invivochem.cn This suggests a protective effect on endothelial cells. The molecular mechanisms underlying these effects may involve the modulation of various signaling pathways, including those involving Bcl-2 family proteins, which are key regulators of apoptosis. mdpi.commdpi.com

Biotransformation and Metabolic Fate Research using Deuterated Analogs

Biotransformation and Metabolic Fate Research using Deuterated Analogs

Elucidation of Ramipril's Conversion to Ramiprilat by Esterase Enzymes

Ramipril is a prodrug that is metabolically activated to its active form, ramiprilat. nih.govwikipedia.org This conversion primarily occurs in the liver through the action of carboxylesterase 1, which hydrolyzes the ethyl ester group of ramipril. drugbank.comwikipedia.orgpfizermedicalinformation.com The use of deuterated analogs like Ramipril-d3 in metabolic studies allows for the precise tracking of this biotransformation process. Studies in rats have shown that ramipril is rapidly converted to ramiprilat, with a higher conversion rate compared to other ACE inhibitors like enalapril. nih.gov This efficient conversion is attributed to ramipril's higher affinity for the esterase enzymes. nih.gov In patients with impaired liver function, the conversion of ramipril to ramiprilat can be slowed due to diminished esterase activity. fda.govpfizermedicalinformation.com

Identification of Ramiprilat Metabolites (e.g., diketopiperazine derivative, glucuronides)

Following its formation, ramiprilat can undergo further metabolism. The primary metabolites identified include a diketopiperazine derivative and glucuronide conjugates of both ramipril and ramiprilat. nih.govdrugbank.compharmgkb.org These metabolites are considered inactive. drugbank.cominvivochem.cn The identification and quantification of these metabolites are facilitated by the use of isotopically labeled compounds in metabolic studies. For instance, studies in humans have identified the diketopiperazine acid and ramiprilat glucuronide as major metabolites excreted in urine and bile. pharmgkb.org

Mass Balance Studies in in vitro Systems or Animal Models using Isotopic Tracers

Mass balance studies, often employing radiolabeled or isotopically labeled compounds like those with deuterium (B1214612), are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies aim to account for the total administered dose. researchgate.net For ramipril, such studies have been conducted in both animal models and humans to delineate its metabolic fate. pharmgkb.orgnih.gov Following oral administration, a significant portion of ramipril is absorbed and metabolized. fda.gov Excretion occurs via both urine and feces, with metabolites being the predominant excreted forms. drugbank.comebmconsult.com For example, a study in cholecystectomy patients who received oral ramipril showed that the main fractions excreted in the urine were diketopiperazine acid and ramiprilat, while the main fractions in bile were diketopiperazine acid, ramiprilat glucuronide, and the diketopiperazine itself. pharmgkb.org These studies provide a quantitative picture of how the body processes and eliminates the drug and its metabolites.

Mechanistic Studies on the Role of Deuteration in Metabolic Stability

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a key technique in medicinal chemistry to enhance the metabolic stability of drug molecules. juniperpublishers.com This approach, applied to create deuterated probes like this compound, relies on the fundamental principles of the kinetic isotope effect (KIE) to investigate and modify metabolic pathways. portico.org

The core of this strategy lies in the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium (approximately double that of protium, or ¹H), the C-D bond has a lower vibrational frequency in its ground state. portico.orgfaccts.de This results in a lower zero-point energy and consequently, a higher activation energy is required to cleave a C-D bond compared to a C-H bond. portico.org The C-D bond is recognized as being 6 to 10 times more stable than the corresponding C-H bond. juniperpublishers.com

This difference in bond energy is central to the primary kinetic isotope effect. The KIE is quantified as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A kH/kD ratio greater than 2 is typically considered a significant primary KIE, indicating that the bond to the isotope is broken during the rate-determining step of the reaction. portico.org

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Impact on Reaction Kinetics |

|---|---|---|---|

| Relative Bond Strength | Standard | Stronger/More Stable juniperpublishers.com | Higher activation energy required for cleavage portico.org |

| Vibrational Frequency | Higher | Lower portico.org | Contributes to a lower zero-point energy portico.org |

| Susceptibility to Enzymatic Cleavage | Higher | Lower wpmucdn.com | Slower rate of metabolism if C-H bond cleavage is the rate-limiting step portico.org |

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a critical step in the biotransformation of a xenobiotic. researchgate.net By substituting a hydrogen atom at a metabolically vulnerable position on a molecule like Ramiprilat with a deuterium atom, the rate of its metabolic breakdown can be significantly reduced. juniperpublishers.comportico.org This reduction in the rate of metabolism directly translates to a decreased rate of systemic clearance and a prolongation of the biological half-life of the compound. juniperpublishers.comresearchgate.net

| Pharmacokinetic Parameter | Non-Deuterated Compound (e.g., Ramiprilat) | Deuterated Compound (e.g., this compound) | Underlying Mechanism |

|---|---|---|---|

| Rate of Metabolism (k) | kH | kD (where kD < kH) portico.org | Increased bond strength of C-D vs. C-H juniperpublishers.com |

| Biological Half-life (t1/2) | Standard | Increased juniperpublishers.com | Reduced rate of systemic clearance juniperpublishers.com |

| Systemic Clearance (CL) | Standard | Reduced researchgate.net | Slower enzymatic degradation wpmucdn.com |

While this compound and other deuterated isotopologues like Ramiprilat-d5 are frequently used as internal standards in bioanalytical methods for quantification due to their mass difference and similar chemical behavior, medchemexpress.comcaymanchem.comresearchgate.net their utility in mechanistic studies is equally significant. By comparing the metabolic fate of Ramiprilat with that of this compound in vitro using systems like human liver microsomes, researchers can directly quantify the kinetic isotope effect and confirm the sites of metabolic attack. researchgate.net This provides crucial insights into the structure-metabolism relationship, guiding further drug design and optimization.

Computational and Modeling Approaches in Ramiprilat Research

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models integrate physiological parameters with the drug's physicochemical properties to predict its concentration-time profile in various tissues and fluids.

Development of PBPK Models for Ramipril (B1678797) and Ramiprilat (B1678798)

The pharmacokinetics of ACE inhibitors like Ramiprilat are complex, involving conversion from a prodrug (Ramipril), high-affinity binding to ACE in various tissues, and renal excretion. nih.govnih.govsrce.hr To address this, the first human PBPK model for Ramipril and Ramiprilat was developed to describe their pharmacokinetic profiles. nih.govnih.gov This model accounts for several key processes: intestinal absorption of Ramipril, its intracellular uptake and conversion to Ramiprilat in the liver and kidneys, and the subsequent release of Ramiprilat into circulation. nih.govnih.govresearchgate.net

A crucial feature of this PBPK model is its handling of the complex binding kinetics between Ramiprilat and ACE. nih.gov The model incorporates two distinct ACE binding sites—a high-affinity "C" site and a lower-affinity "N" site—and uses non-equilibrium, time-dependent binding equations to simulate the slow association and dissociation rates, which can take hours. nih.govnih.govresearchgate.net This is a significant advancement over simpler models that assume instantaneous equilibrium. The model, implemented in the freely available software PKQuest, has been shown to accurately describe the individual variations in plasma concentrations of both Ramipril and Ramiprilat. nih.govresearchgate.net

Integration of in vitro Enzyme Kinetic Data into Predictive Models

To enhance the predictive power of PBPK models, in vitro data on enzyme kinetics are essential. For Ramiprilat, experimental data on its binding kinetics with ACE, determined under specific laboratory conditions (e.g., at 4°C and 300 mM NaCl), were foundational inputs for the PBPK calculations. nih.govnih.govresearchgate.net The model's ability to accurately predict in vivo behavior relies heavily on the quality of these in vitro parameters. When the in vitro plasma binding kinetics for the two ACE binding sites are known, the PBPK model can provide a unique and accurate description of the drug's pharmacokinetics. nih.govresearchgate.net

The model also simulates the metabolic conversion of the prodrug Ramipril to the active form Ramiprilat. This process primarily occurs in the liver and kidneys. srce.hrresearchgate.net The PBPK framework includes parameters that define the rate and extent of this conversion in these specific organs. nih.govnih.govresearchgate.net For instance, the model estimates that while 75% of Ramipril metabolism is hepatic, only 25% of this is converted to systemic Ramiprilat, whereas 100% of renal Ramipril metabolism results in systemic Ramiprilat. nih.govnih.govresearchgate.net

| Parameter Category | Model Component | Source of Data |

| Physiological | Organ blood flows, tissue volumes | Standard human population data nih.gov |

| Drug-Specific | Intestinal absorption rate | Fitted to experimental data nih.govresearchgate.net |

| Binding Kinetics | Ramiprilat-ACE association/dissociation rates | In vitro experimental data nih.govnih.govresearchgate.net |

| Metabolism | Ramipril to Ramiprilat conversion rates | Fitted to experimental data nih.govnih.govresearchgate.net |

Simulation of Organ-Specific Distribution and Metabolism in Theoretical Systems

A key strength of PBPK models is their ability to simulate drug behavior in specific organs and tissues. The model for Ramipril and Ramiprilat schematically maps the pharmacokinetic events across three representative compartments: a typical "tissue," the liver, and the kidney. researchgate.net It accounts for the distribution of the drug into these tissues from the bloodstream, intracellular metabolism (for Ramipril), and subsequent extrusion of the metabolite (Ramiprilat) back into circulation. nih.govresearchgate.net

The model has been used to predict the degree of ACE inhibition in different tissues over time. For example, simulations showed that after a single oral dose of Ramipril, ACE inhibition was long-lasting, with 80% of the high-affinity C-sites and 33% of the lower-affinity N-sites still being inhibited after 24 hours. nih.govnih.govresearchgate.net This level of detail is crucial for understanding the drug's duration of action. Furthermore, the model highlights that less than 2% of the body's total ACE is found in plasma, with the majority residing in tissues, underscoring the importance of simulating tissue-level kinetics. nih.govresearchgate.net Research in rats has also provided in vivo evidence that Ramipril treatment can selectively increase ACE2 receptor expression in the lungs, a finding that can be further explored and quantified using PBPK models. researchgate.net

Molecular Docking and Dynamics Simulations

At the molecular level, computational techniques like docking and dynamics simulations provide insights into how Ramiprilat interacts with its target, the Angiotensin-Converting Enzyme. These methods are vital for understanding the structural basis of the drug's inhibitory activity.

Elucidation of Ramiprilat-ACE Binding Conformations and Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. ijisrt.commdpi.com Studies have used docking to investigate the binding of ACE inhibitors, including Ramiprilat's parent compound Ramipril, to the active sites of ACE. ijisrt.com The ACE enzyme has two catalytic domains, the N-domain and the C-domain, and docking helps to elucidate the specific interactions within their binding pockets. nih.gov

The active site of ACE contains a critical zinc ion (Zn²⁺) and key amino acid residues that are essential for its catalytic function and for inhibitor binding. nih.gov Docking studies have shown that ACE inhibitors interact with residues such as HIS383, GLU384, HIS513, TYR520, and LYS511. These interactions, primarily hydrogen bonds, are crucial for the stable binding of the inhibitor in the active site. biorxiv.org Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the Ramiprilat-ACE complex over time. mdpi.com MD simulations track the movements of atoms in the complex, providing a dynamic view of the binding and confirming the stability of the interactions predicted by docking. semanticscholar.orguni-muenster.de For instance, simulations of various ACE-inhibitor complexes have been run for up to 50 nanoseconds to ensure the stability of the predicted binding modes. mdpi.com

| Interacting Residue in ACE | Potential Role in Binding |

| HIS383, HIS513 | Coordination with the active site zinc ion. |

| GLU384 | Forms hydrogen bonds with the inhibitor. |

| LYS511, TYR520 | Contribute to the stability of the complex through additional interactions. |

| ALA354, TYR523 | Form part of the S1 active site pocket. mdpi.com |

Computational Approaches for Structure-Activity Relationship (SAR) Analysis of Ramiprilat Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to understand how the chemical structure of a compound influences its biological activity. technologynetworks.comnih.gov These approaches are fundamental in medicinal chemistry for optimizing lead compounds and designing new derivatives with improved potency. uni-bonn.de

For ACE inhibitors, QSAR models have been developed for various classes of compounds to predict their inhibitory activity based on molecular descriptors. nih.govinnovareacademics.in These descriptors can include physicochemical properties like polarizability and LogP, as well as 3D properties derived from techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). innovareacademics.in These models create a mathematical relationship between the structural features of a series of compounds and their measured activity (e.g., IC50 values). technologynetworks.com

By analyzing the contour maps generated from CoMFA and CoMSIA, researchers can identify which regions of a molecule are critical for activity. For example, the maps might indicate that bulky groups in one area decrease activity, while electronegative groups in another area enhance it. This information provides rational guidance for designing new Ramiprilat derivatives. For instance, a QSAR study on a set of 58 ACE inhibitors led to the design of eight new potential inhibitors based on insights from the model's contour maps. Such computational analyses are invaluable for exploring the chemical space around a known active molecule like Ramiprilat to identify modifications that could lead to even more effective ACE inhibitors. acs.org

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Ramiprilat Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in medicinal chemistry for designing and optimizing new drug candidates. biointerfaceresearch.comnih.gov The core principle is that the biological activity (or property) of a chemical compound is directly related to its molecular structure. nih.gov By establishing a mathematical correlation between a molecule's structural or physicochemical features (known as descriptors) and its activity, QSAR models can predict the efficacy of novel, un-synthesized analogs. nih.gov This approach accelerates the drug discovery process and reduces the reliance on extensive, time-consuming laboratory experiments. biointerfaceresearch.com

In the context of Ramiprilat and its analogs, which are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), QSAR studies focus on identifying the key molecular features that govern their inhibitory power. scholarsresearchlibrary.comresearchgate.net The process involves several key steps:

Data Set Compilation : A series of structurally related compounds (analogs) with experimentally determined biological activities (e.g., IC50 values for ACE inhibition) is collected. rsc.org For Ramiprilat research, this would include various dicarboxylate-containing ACE inhibitors. scholarsresearchlibrary.comunbosque.edu.co

Molecular Descriptor Calculation : For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties. biointerfaceresearch.com They are generally categorized as:

Electronic Descriptors : Describing the distribution of electrons (e.g., dipole moment, partial atomic charges).

Steric Descriptors : Relating to the size and shape of the molecule (e.g., molar refractivity, van der Waals surface area). unbosque.edu.coscialert.net

Hydrophobic Descriptors : Quantifying the molecule's lipophilicity (e.g., octanol-water partition coefficient, LogP). unbosque.edu.coscialert.net

Topological Descriptors : Representing the atomic connectivity and branching of the molecular structure. scialert.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. unbosque.edu.coscialert.net

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal validation techniques (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. scialert.netresearchgate.net

Detailed Research Findings